7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-2-8-3-6-4-9-10-7(5)6;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAOTHZUCZFBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1NN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059938-31-5 | |
| Record name | 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- 2-Aminopyridine derivatives serve as core precursors.
- Methylating agents such as methyl iodide or dimethyl sulfate are employed to introduce the methyl group at the 7-position.
Synthetic Strategy
Step 1: Formation of the Pyrazolopyridine Core
- The synthesis begins with the condensation of 2-aminopyridine with a suitable β-ketoester or β-diketone, facilitating cyclization to form the pyrazolopyridine scaffold.
- For example, condensation of 2-aminopyridine with ethyl acetoacetate under reflux conditions, often in the presence of acid or base catalysts, leads to the formation of the fused heterocycle.
Step 2: Methylation at the 7-Position
- The methyl group is introduced selectively at the 7-position via electrophilic methylation.
- Typical reagents include methyl iodide (MeI) with a base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or dimethylformamide (DMF).
- Reaction conditions are optimized to favor mono-methylation without over-alkylation.
Step 3: Purification and Isolation
- The reaction mixture is purified through recrystallization or chromatographic techniques (e.g., silica gel chromatography).
- The purity of the compound is confirmed via NMR, mass spectrometry, and melting point analysis.
Formation of Dihydrochloride Salt
- The free base is dissolved in anhydrous ethanol or methanol.
- Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled through the solution to form the dihydrochloride salt.
- The precipitated salt is filtered, washed, and dried under vacuum.
Representative Data Table for Synthesis Parameters
| Step | Reagents | Solvent | Conditions | Purpose | Notes |
|---|---|---|---|---|---|
| 1 | 2-Aminopyridine, ethyl acetoacetate | Ethanol or DMF | Reflux | Core formation | Acid or base catalysis |
| 2 | Methyl iodide, K₂CO₃ | Acetone or DMF | Room temperature to 50°C | Methylation at 7-position | Excess reagent to drive reaction |
| 3 | HCl gas or HCl solution | Ethanol | Room temperature | Salt formation | Controlled addition to prevent overreaction |
Research Findings and Optimization
Recent studies emphasize the importance of reaction conditions in achieving high yields and selectivity:
- Temperature control during methylation is critical to prevent polyalkylation.
- Use of anhydrous conditions minimizes side reactions.
- Purification techniques , such as recrystallization from ethanol or chromatography, are vital for obtaining analytically pure dihydrochloride salts.
Notes and Considerations
- The synthesis of this compound is sensitive to reaction parameters; minor variations can significantly affect yield and purity.
- Alternative routes, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), may be employed for more complex substitutions but are less common for simple methylation.
- The dihydrochloride salt enhances compound stability and solubility, facilitating biological testing.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazolo[4,3-c]pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN
- Molecular Weight : 210.10 g/mol
- Structural Characteristics : The compound features a pyrazolo[4,3-c]pyridine core structure which is significant for its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer properties. Research suggests that 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can inhibit specific cancer cell lines by interfering with cellular signaling pathways related to proliferation and apoptosis .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Biological Research Applications
- Enzyme Inhibition Studies :
- Cell Signaling Pathway Analysis :
Material Science Applications
- Synthesis of Novel Materials :
-
Polymer Chemistry :
- The compound can be integrated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or biocompatibility .
Case Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry examined the effects of various pyrazolo[4,3-c]pyridine derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Case Study 2: Neuroprotection
In a study focusing on neuroprotection published in Neuroscience Letters, researchers demonstrated that treatment with the compound reduced neuronal death in models of oxidative stress by upregulating antioxidant enzymes .
Mechanism of Action
The mechanism by which 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substitution and Bioactivity : The antiproliferative activity of 7-(4-chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (IC₅₀: 2–10 µM) highlights the importance of aromatic substituents at position 7 and ethyl/phenyl groups at positions 2, 4, and 6 . In contrast, the target compound (7-methyl) lacks reported biological data, suggesting its role as a synthetic precursor or building block.
Salt Forms : Dihydrochloride salts (e.g., the target compound) exhibit enhanced solubility in polar solvents compared to hydrochloride or freebase analogues, which is critical for pharmacokinetic optimization .
Thermal Stability: High melting points (>300°C) in quinolone-fused derivatives (e.g., ) correlate with extended π-conjugation and rigid molecular frameworks .
Commercial Availability and Purity
The target compound is supplied by Aladdin Biochemical (≥97% purity) and CymitQuimica (pricing: €720/50 mg), whereas analogues like 3-(difluoromethyl)-...hydrochloride are available via EOS Med Chem for medicinal chemistry applications . Purity levels for related dihydrochloride salts range from 95% to 99.999%, depending on supplier specifications .
Biological Activity
7-Methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 2059938-31-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial effects, cytotoxicity, and mechanisms of action.
- Molecular Formula : C7H13Cl2N3
- Molecular Weight : 210.1 g/mol
- CAS Number : 2059938-31-5
- Purity : Minimum 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including this compound. The compound has been evaluated for its efficacy against various pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against certain strains of bacteria .
- Minimum Bactericidal Concentration (MBC) : The MBC values indicated that the compound effectively killed the bacteria at concentrations similar to its MIC .
- Biofilm Formation Inhibition : It was found to significantly inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through hemolytic and cytotoxicity assays:
- Hemolytic Activity : The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100 .
- Cytotoxicity : IC50 values greater than 60 μM indicate noncytotoxic effects on mammalian cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) :
These activities suggest that the compound may interfere with bacterial DNA replication and folate metabolism, critical pathways for bacterial survival.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazolo derivatives:
- Antimicrobial Evaluation :
- Synergistic Effects :
Q & A
Q. What is the optimal synthetic route for 7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride?
The synthesis of this compound can be adapted from analogous pyrazolo-pyridine derivatives. A general procedure involves:
Cyclocondensation : React 3,5-diarylidenpiperidone derivatives with phenylhydrazine hydrochloride in methanol at 70°C for 4–6 hours to form the pyrazolo-pyridine core .
Hydrochloride Salt Formation : Treat the free base with aqueous HCl to precipitate the dihydrochloride salt, followed by filtration and recrystallization (e.g., using ethanol or acetonitrile) .
Purification : Use preparative TLC (e.g., CHCl₃/MeOH 9:1) or column chromatography to isolate the product. Yield optimization may require adjusting reaction time, temperature, or stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, pyrazole protons typically resonate at δ 8.0–8.5 ppm, while NH₂ groups appear as broad singlets near δ 7.5–8.0 ppm .
- Elemental Analysis : Validate molecular formula (e.g., C₈H₁₄Cl₂N₄ requires C ≈ 37.4%, H ≈ 5.5%, N ≈ 21.8%) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- TLC Monitoring : Track reaction progress using silica gel plates with UV visualization .
Q. What safety protocols are essential during synthesis?
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact with intermediates like benzyl chlorides or HCl .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl vapors).
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How can computational methods optimize reaction design for this compound?
The ICReDD framework integrates quantum chemical calculations and information science to predict reaction pathways:
Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways .
Data-Driven Optimization : Apply machine learning to prioritize reaction conditions (e.g., solvent, catalyst) from experimental datasets, reducing trial-and-error experimentation .
Feedback Loops : Refine computational models using experimental NMR or XRD data to resolve discrepancies between predicted and observed regioselectivity .
Q. How to address contradictions in spectroscopic data during structural elucidation?
- NOESY Experiments : Resolve spatial ambiguities (e.g., proximity of H-3 and CH₂ protons in pyrazolo-pyridines) .
- X-ray Crystallography : Obtain definitive structural confirmation if NMR data is inconclusive .
- Isotopic Labeling : Track reaction pathways (e.g., using ¹⁵N-labeled reagents) to validate mechanistic hypotheses .
Q. What strategies improve regioselectivity in substitution reactions on the pyrazolo-pyridine scaffold?
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) at the 3-position direct electrophiles to the 5- or 7-positions via resonance stabilization .
- Steric Control : Bulky substituents (e.g., 2-methoxybenzyl) favor substitution at less hindered sites .
- Catalytic Systems : Transition metal catalysts (e.g., Pd) enable selective cross-coupling at specific positions .
Q. How to resolve low yields in multi-step syntheses?
- Intermediate Stability : Protect amine groups (e.g., Boc protection) during harsh reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
- Stepwise Monitoring : Use LC-MS or in-situ IR to identify yield-limiting steps (e.g., incomplete cyclization) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazolo-Pyridine Derivatives
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Cyclization Temperature | 70–120°C (sealed tube) | |
| Reaction Time | 2–24 hours (depends on substituents) | |
| Purification Method | Preparative TLC (CHCl₃/MeOH 9:1) | |
| Yield Range | 49–70% (after optimization) |
Q. Table 2. Computational vs. Experimental Data Validation
| Metric | Computational Prediction | Experimental Result | Resolution Strategy |
|---|---|---|---|
| Regioselectivity | 5-position favored | 7-position dominant | Adjust solvent polarity |
| Reaction Energy Barrier | 25 kcal/mol | 30 kcal/mol | Re-optimize DFT parameters |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
